molecular formula C17H19N5O2 B12249300 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-phenylpiperidine-4-carbonitrile

1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-phenylpiperidine-4-carbonitrile

Cat. No.: B12249300
M. Wt: 325.4 g/mol
InChI Key: SGUJQDSRDDXLNE-UHFFFAOYSA-N
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Description

1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-phenylpiperidine-4-carbonitrile is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with dimethoxy groups and a phenylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-phenylpiperidine-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of 4,6-dimethoxy-1,3,5-triazine, which is then reacted with 4-phenylpiperidine-4-carbonitrile under specific conditions. The reaction often requires the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography, is essential to isolate the desired compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-phenylpiperidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various triazine derivatives.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The triazine ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-phenylpiperidine-4-carbonitrile stands out due to its unique combination of a triazine ring and a phenylpiperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C17H19N5O2/c1-23-15-19-14(20-16(21-15)24-2)22-10-8-17(12-18,9-11-22)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3

InChI Key

SGUJQDSRDDXLNE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CCC(CC2)(C#N)C3=CC=CC=C3)OC

Origin of Product

United States

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